molecular formula C22H30N6O B1673003 JNJ-2408068 CAS No. 317846-22-3

JNJ-2408068

Katalognummer: B1673003
CAS-Nummer: 317846-22-3
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: RDQSNNMSDOHAPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat eine signifikante antivirale Aktivität gezeigt, insbesondere gegen RSV-A- und -B-Subtypen, was sie zu einem wertvollen Instrument in der Erforschung und potenziellen Behandlung von RSV-Infektionen macht .

Präparationsmethoden

Die Synthese von R-170591 umfasst mehrere Schlüsselschritte:

    Kondensationsreaktion: Ethylester wird in Gegenwart von Triethylamin (TEA) und Dimethylformamid (DMF) mit einem Chlormethylderivat kondensiert, um eine Zwischenverbindung zu bilden.

    Hydrolyse: Die Zwischenverbindung wird dann mit wässriger Bromwasserstoffsäure (HBr) hydrolysiert, um ein Piperidinderivat zu ergeben.

    Kupplungsreaktion: Dieses Piperidinderivat wird mit einem Bromderivat unter Verwendung von Natriumcarbonat (Na2CO3) in 2-Butanon gekoppelt, um eine geschützte Verbindung zu erzeugen.

    Entschützung: Schließlich wird die Boc-Gruppe durch Behandlung mit einem geeigneten Reagenz entfernt, um R-170591 zu ergeben.

Vorbereitungsmethoden

The synthesis of R-170591 involves several key steps:

    Condensation Reaction: Ethyl carboxylate is condensed with a chloromethyl derivative in the presence of triethylamine (TEA) and dimethylformamide (DMF) to form an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed using aqueous hydrobromic acid (HBr) to yield a piperidine derivative.

    Coupling Reaction: This piperidine derivative is coupled with a bromo derivative using sodium carbonate (Na2CO3) in 2-butanone to produce a protected compound.

    Deprotection: Finally, the Boc group is removed by treatment with an appropriate reagent to yield R-170591.

Analyse Chemischer Reaktionen

R-170591 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet typischerweise die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

R-170591 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

R-170591 entfaltet seine Wirkung, indem es die Fusion des respiratorischen Synzytialvirus hemmt. Es bindet an das virale F-Protein und verhindert so, dass das Virus in Wirtszellen eindringt und sich repliziert. Diese Interaktion beinhaltet eine kleine hydrophobe Tasche im inneren Kern des F-Proteins, in der R-170591 sowohl mit der HR1- als auch der HR2-Domäne interagiert. Diese Bindung stört die normale Funktion des F-Proteins, wodurch die virale Fusion und Replikation gehemmt werden .

Wirkmechanismus

R-170591 exerts its effects by inhibiting the fusion of the respiratory syncytial virus. It binds to the viral F protein, preventing the virus from entering host cells and replicating. This interaction involves a small hydrophobic cavity in the inner core of the F protein, where R-170591 interacts with both the HR1 and HR2 domains. This binding disrupts the normal function of the F protein, thereby inhibiting viral fusion and replication .

Vergleich Mit ähnlichen Verbindungen

R-170591 ähnelt anderen RSV-Inhibitoren wie VP-14637 und BMS-433771. Es hat einzigartige Eigenschaften, die es besonders effektiv machen:

Die einzigartigen Bindungseigenschaften und die potente antivirale Aktivität von R-170591 machen es zu einer wertvollen Verbindung in der Erforschung und potenziellen Behandlung von RSV-Infektionen.

Biologische Aktivität

JNJ-2408068, a small-molecule inhibitor, has garnered significant attention for its potent antiviral activity against Respiratory Syncytial Virus (RSV). This article synthesizes diverse research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and resistance profiles.

This compound operates by inhibiting the fusion process of RSV, which is critical for viral entry into host cells. The compound targets the viral F protein, specifically binding to a hydrophobic cavity formed by the heptad repeat regions HR1 and HR2. This binding disrupts the conformational changes necessary for viral fusion with host cell membranes.

Binding Characteristics

Research indicates that this compound has a 50% effective concentration (EC50) in the low nanomolar range:

CompoundEC50 (nM)Binding Site
This compound2.1Hydrophobic cavity in F protein
VP-146371.4Similar binding site

Molecular modeling studies suggest that both this compound and VP-14637 bind simultaneously to the F protein, indicating overlapping mechanisms of action. The binding interaction is characterized by several key amino acid residues that undergo mutations in drug-resistant variants, confirming the specificity of these inhibitors .

Antiviral Efficacy

The antiviral efficacy of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Studies:

  • Cell Lines: The compound demonstrated strong antiviral activity in HeLa cells with an EC50 of 2.1 nM.
  • Cell Fusion Assays: In RSV-mediated cell fusion assays, this compound exhibited an EC50 of 0.9 nM, underscoring its potent inhibitory effects on viral fusion processes .

In Vivo Studies:
Animal models have been used to evaluate the therapeutic potential of this compound. For instance:

  • Neonatal Lambs: Treatment with this compound significantly reduced viral load and lung inflammation when administered prophylactically and therapeutically.
  • Mouse Models: The compound showed a favorable safety profile with significant reductions in RSV-induced symptoms when administered at optimal doses .

Resistance Profiles

The emergence of drug-resistant RSV variants poses a challenge for antiviral therapies. Studies have identified specific mutations in the F protein associated with resistance to this compound:

Virus VariantResistance LevelMutations Identified
VP-14637 (A)>1000-foldF488Y
This compound (A)4.5-foldE487D
This compound (B)40-foldK399I

These mutations indicate that while resistance can develop, it often involves changes within close proximity to the original binding site, suggesting that alternative therapeutic strategies may still be effective against resistant strains .

Case Studies and Clinical Implications

Clinical studies have begun to explore the real-world implications of using this compound as a therapeutic agent against RSV. In phase trials, the compound has shown promise not only in reducing viral loads but also in improving clinical outcomes for patients at risk for severe RSV infections.

Summary of Findings from Clinical Trials:

  • Efficacy Against RSV Strains: this compound has been effective against multiple strains of RSV A and B.
  • Safety Profile: High selectivity index (>10^5) indicates low cytotoxicity relative to its antiviral activity.
  • Potential for Combination Therapy: Given its mechanism, this compound may be used alongside other antiviral agents to enhance efficacy and mitigate resistance development.

Q & A

Basic Research Questions

Q. How can researchers experimentally validate the target specificity of JNJ-2408068 in cellular models?

  • Methodological Answer : Use competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) to quantify binding affinity against off-target proteins. Pair this with RNA interference (RNAi) or CRISPR-Cas9 knockdown of the primary target to assess functional redundancy. Include negative controls (e.g., scrambled siRNA) and validate via Western blot or qPCR .
  • Key Parameters : IC50 values, selectivity ratios, and dose-response curves.

Q. What in vitro models are most appropriate for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Employ hepatic microsomal stability assays to evaluate metabolic half-life (t1/2) and cytochrome P450 inhibition/induction potential. Use Caco-2 cell monolayers for permeability studies to predict intestinal absorption. Validate with LC-MS/MS for quantification .
  • Data Requirements : Intrinsic clearance (CLint), apparent permeability (Papp), and efflux ratios.

Q. How should researchers design dose-ranging studies for this compound in animal models to minimize toxicity risks?

  • Methodological Answer : Conduct a pilot study using a modified Fibonacci dose-escalation design. Monitor biomarkers of organ toxicity (e.g., ALT/AST for liver, BUN/creatinine for kidney) and employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify the therapeutic index .
  • Critical Considerations : Allometric scaling from in vitro efficacy data to in vivo doses; adherence to NIH preclinical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different disease models (e.g., cancer vs. inflammatory disorders)?

  • Methodological Answer : Perform comparative transcriptomic or proteomic profiling of responsive vs. non-responsive models. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify context-dependent signaling networks. Validate hypotheses via conditional knockout models or isoform-specific inhibitors .
  • Analytical Tools : False discovery rate (FDR) correction for multi-omics data; hierarchical clustering to isolate divergent mechanisms .

Q. What strategies optimize assay reproducibility for this compound in high-throughput screening (HTS) platforms?

  • Methodological Answer : Implement factorial experimental design to test variables (e.g., DMSO concentration, cell passage number, incubation time). Use Z’-factor calculations to assess assay robustness. Include reference compounds (positive/negative controls) in each plate and validate via inter-lab reproducibility studies .
  • Key Metrics : Z’ > 0.5, coefficient of variation (CV) < 15% .

Q. How can researchers integrate structural biology data (e.g., cryo-EM, X-ray crystallography) to refine this compound’s mechanism of action?

  • Methodological Answer : Perform molecular dynamics simulations using resolved structures to predict binding site flexibility. Mutate critical residues (e.g., ATP-binding pocket residues) and test compound efficacy via isothermal titration calorimetry (ITC). Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
  • Data Integration : RMSD values for structural alignment; ΔG calculations for binding energy .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability and missing data. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., tumor recurrence). Validate assumptions via residual plots and Akaike information criterion (AIC) for model selection .
  • Software Tools : R (lme4 package), SAS PROC MIXED .

Q. Translational Research Challenges

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound’s tissue distribution predictions?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific expression of transporters (e.g., P-gp, BCRP). Validate with radiolabeled compound imaging (e.g., PET/CT) in preclinical models .
  • Critical Parameters : Tissue-to-plasma partition coefficients (Kp), unbound fraction (fu) .

Q. What experimental frameworks address potential off-target effects of this compound in human-derived organoids?

  • Methodological Answer : Use patient-derived organoids (PDOs) to screen for genotype-specific toxicity. Combine with single-cell RNA sequencing to identify outlier cell populations affected by the compound. Validate hits via shRNA-mediated gene silencing .
  • Quality Controls : Organoid viability > 80%, batch-effect correction in sequencing data .

Q. Ethical and Reporting Standards

Q. How should researchers document methodological limitations of this compound studies to ensure reproducibility?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose batch variability in compound synthesis (e.g., HPLC purity certificates) and instrument calibration dates. Use open-access platforms like Zenodo to share raw data and analysis scripts .

Eigenschaften

IUPAC Name

2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSNNMSDOHAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185654
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317846-22-3
Record name JNJ-2408068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-2408068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-2408068
Reactant of Route 2
JNJ-2408068
Reactant of Route 3
JNJ-2408068
Reactant of Route 4
Reactant of Route 4
JNJ-2408068
Reactant of Route 5
JNJ-2408068
Reactant of Route 6
JNJ-2408068

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.